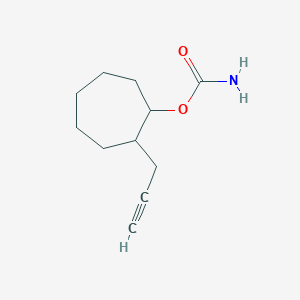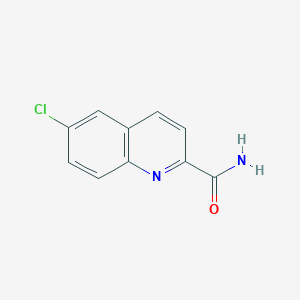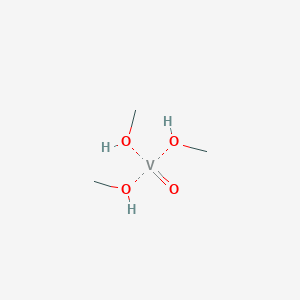![molecular formula C12H8BrS3Sb B13770541 6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine CAS No. 7227-99-8](/img/structure/B13770541.png)
6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate: is a complex organometallic compound that features both antimony and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate typically involves the reaction of antimony bromide with 2-(2-sulfidophenyl)sulfanylbenzenethiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of antimony, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and materials with enhanced properties.
Biology and Medicine:
Industry: In industry, the compound may be used in the development of advanced materials, such as semiconductors or specialized coatings. Its unique properties could also make it useful in various catalytic processes.
Mechanism of Action
The mechanism by which bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate exerts its effects is primarily through its ability to participate in redox reactions and coordinate with other molecules. The antimony atom can act as a Lewis acid, facilitating various chemical transformations. The sulfur atoms in the compound can also engage in coordination chemistry, further enhancing its reactivity.
Comparison with Similar Compounds
Antimony trisulfide: Another antimony-sulfur compound with different properties and applications.
Bromobenzene: A simpler brominated aromatic compound used in various organic synthesis reactions.
Diphenyl sulfide: A sulfur-containing aromatic compound with different reactivity and applications.
Uniqueness: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is unique due to the presence of both antimony and sulfur atoms within its structure This combination imparts distinct chemical properties that are not observed in simpler compounds like bromobenzene or diphenyl sulfide
Properties
CAS No. |
7227-99-8 |
|---|---|
Molecular Formula |
C12H8BrS3Sb |
Molecular Weight |
450.1 g/mol |
IUPAC Name |
11-bromobenzo[d][1,3,6,2]benzotrithiastibocine |
InChI |
InChI=1S/C12H10S3.BrH.Sb/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,13-14H;1H;/q;;+3/p-3 |
InChI Key |
YIOAGJJRKDXUDC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S[Sb](S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


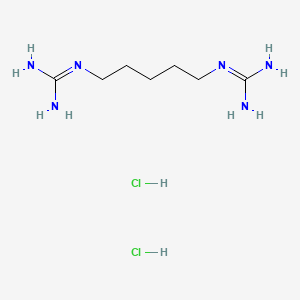
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
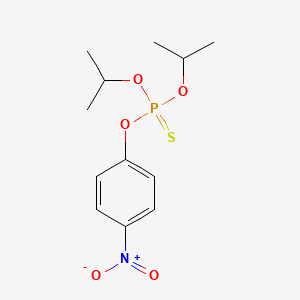
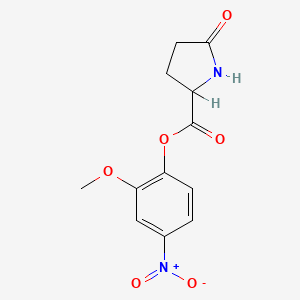
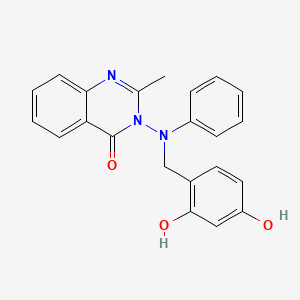
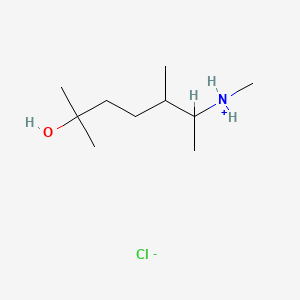
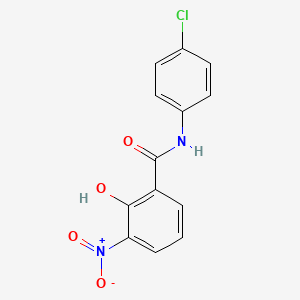
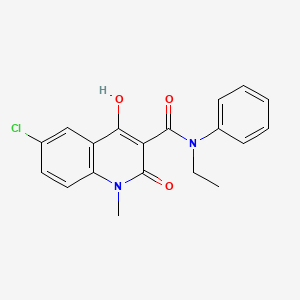
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
